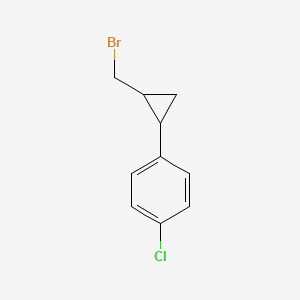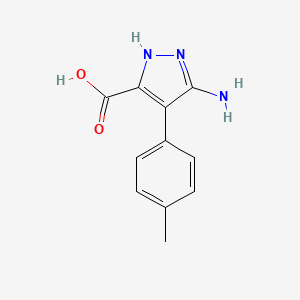
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a prolyl group, a methoxymethyl group, and a methyl group attached to the pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the use of L-proline as a starting material. The synthetic route typically includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Formation of the pyrrolidine ring: The protected L-proline is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced through alkylation reactions using reagents such as methoxymethyl chloride.
Introduction of the methyl group: The methyl group is introduced through alkylation reactions using reagents such as methyl iodide.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases to yield corresponding hydrolyzed products
Aplicaciones Científicas De Investigación
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide consisting of two proline residues, used in peptide synthesis and as a chiral auxiliary.
Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective tripeptide with potential therapeutic applications.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in peptide synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-10(9)8-16-2)12(15)11-4-3-5-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1 |
Clave InChI |
ORXGUTAHFNPQCL-ILDUYXDCSA-N |
SMILES isomérico |
CC1CN(CC1COC)C(=O)[C@@H]2CCCN2 |
SMILES canónico |
CC1CN(CC1COC)C(=O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
![4-({[(4-Aminophenyl)methyl]carbamoyl}amino)benzene-1-sulfonyl fluoride](/img/structure/B13347156.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)



![5-(L-Alanyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13347188.png)
![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)

![5-Thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B13347200.png)
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
